molecular formula C11H13FN2S B11743800 [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11743800
M. Wt: 224.30 g/mol
InChI Key: DUCFWTPXOFNMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a heterocyclic compound that contains both a fluorinated thiophene ring and a methylated pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through the halogenation of thiophene followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Methylated Pyrrole Ring: The methylated pyrrole ring can be synthesized through the reaction of pyrrole with methyl iodide in the presence of a base such as potassium carbonate.

    Coupling of the Two Rings: The final step involves coupling the fluorinated thiophene ring with the methylated pyrrole ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated synthesis platforms and optimization of reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiophene ring.

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and conductive polymers.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, such as 1-methylpyrrole and 2,5-dimethylpyrrole.

Uniqueness

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the presence of both a fluorinated thiophene ring and a methylated pyrrole ring in its structure. This combination of structural features imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13FN2S

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H13FN2S/c1-14-6-2-3-9(14)7-13-8-10-4-5-11(12)15-10/h2-6,13H,7-8H2,1H3

InChI Key

DUCFWTPXOFNMBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.